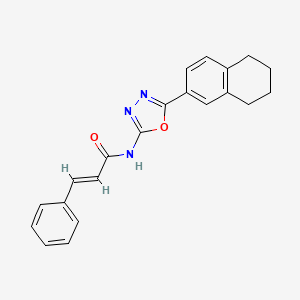

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is a complex organic compound that features a unique structure combining a tetrahydronaphthalene moiety with an oxadiazole ring and a cinnamamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves multiple steps:

Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene derivatives using catalysts like nickel or palladium under high pressure and temperature conditions.

Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization reactions involving hydrazides and carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride.

Coupling with Cinnamamide: The final step involves coupling the oxadiazole intermediate with cinnamamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The tetrahydronaphthalene moiety can be oxidized to form naphthol derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

Substitution: The cinnamamide group can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium or nickel catalysts.

Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products

Oxidation: Naphthol derivatives.

Reduction: Amine derivatives.

Substitution: Substituted amides.

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities:

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, compounds similar in structure have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains .

2. Anticancer Potential

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide may influence cancer cell proliferation through its interaction with the retinoic acid receptor gamma (RARG). Studies suggest that compounds with similar oxadiazole structures can induce cytotoxic effects in various cancer cell lines .

3. Neuroprotective Effects

Some derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases. The mechanism is believed to involve modulation of cellular signaling pathways related to neuronal survival and function .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : Cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

- Introduction of the Tetrahydronaphthalenyl Group : Achieved through Friedel-Crafts alkylation.

- Amidation : Final step involves forming the cinnamide moiety through an amidation reaction with benzoyl chloride .

Medicinal Chemistry

This compound is being explored for its potential as a therapeutic agent in treating various diseases due to its antimicrobial and anticancer properties.

Material Science

The compound may also serve as a precursor in the development of new materials and specialty chemicals due to its unique chemical structure and reactivity profiles.

Mechanism of Action

The mechanism of action of N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with active sites, while the tetrahydronaphthalene moiety provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

- 5,6,7,8-tetrahydro-2-naphthol

Uniqueness

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Biological Activity

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a cinnamide and an oxadiazole moiety. Its molecular formula is C20H16N4O2 with a molecular weight of approximately 376.43 g/mol. The structural characteristics are summarized in Table 1.

| Property | Value |

|---|---|

| Molecular Formula | C20H16N4O2 |

| Molecular Weight | 376.43 g/mol |

| IUPAC Name | This compound |

| Purity | ≥ 95% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Retinoic Acid Receptor Gamma : The compound binds to this receptor influencing pathways related to cell growth and differentiation.

- Enzyme Inhibition : It exhibits inhibitory effects on various enzymes such as cholinesterases and tyrosinase .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties. Studies have shown that it effectively scavenges free radicals and exhibits reducing power in various assays . This activity is crucial for mitigating oxidative stress-related diseases.

Anticancer Effects

Research indicates that this compound displays potent anticancer activity against several cancer cell lines:

- Pancreatic Cancer : Significant cytotoxicity was observed in pancreatic cancer cell lines (PANC-1), with evidence of apoptotic signaling pathways activated by the compound .

Enzyme Inhibition

The compound has shown effective inhibition against key enzymes involved in metabolic processes:

- Glucosidase Inhibition : This property may have implications for managing diabetes by slowing carbohydrate absorption .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that the compound inhibited the proliferation of cancer cells while inducing apoptosis. The median IC50 values for cytotoxicity were significantly lower compared to control treatments .

- Molecular Docking Studies : Computational studies indicated strong binding affinities to target proteins associated with cancer progression. This suggests potential for drug development aimed at specific cancer types .

- Comparative Analysis : Compared to other oxadiazole derivatives, this compound exhibited enhanced biological activities across various assays .

Properties

IUPAC Name |

(E)-3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c25-19(13-10-15-6-2-1-3-7-15)22-21-24-23-20(26-21)18-12-11-16-8-4-5-9-17(16)14-18/h1-3,6-7,10-14H,4-5,8-9H2,(H,22,24,25)/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHFPOCLENQUDE-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.